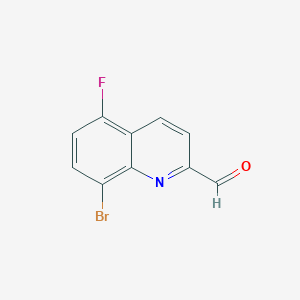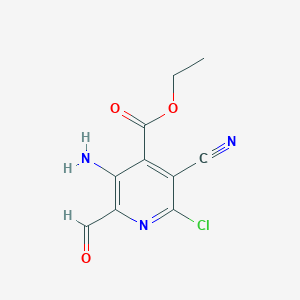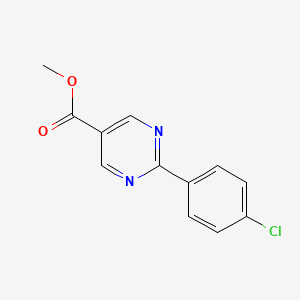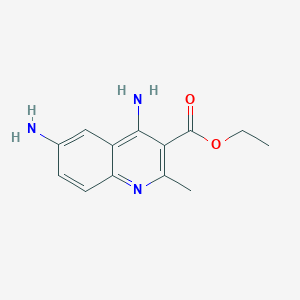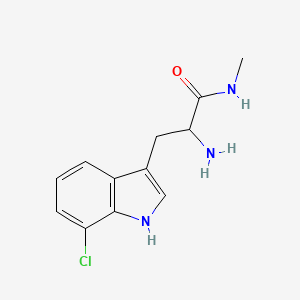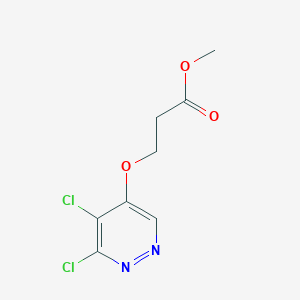
Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate is a chemical compound with a molecular weight of 251.06 g/mol. It is a clear, pale liquid with a boiling point of 314.83°C and a melting point of 61.49°C . This compound is known for its versatility and high purity, making it valuable in various chemical research and development endeavors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate typically involves the reaction of 5,6-dichloropyridazine with methyl 3-hydroxypropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate can be compared with other similar compounds, such as:
- Methyl 3-((5-chloropyridazin-4-yl)oxy)propanoate
- Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate
- Methyl 3-((5,6-difluoropyridazin-4-yl)oxy)propanoate
These compounds share similar structures but differ in the substituents on the pyridazine ring. The presence of different substituents can affect the compound’s reactivity, stability, and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
1346698-25-6 |
|---|---|
Molecular Formula |
C8H8Cl2N2O3 |
Molecular Weight |
251.06 g/mol |
IUPAC Name |
methyl 3-(5,6-dichloropyridazin-4-yl)oxypropanoate |
InChI |
InChI=1S/C8H8Cl2N2O3/c1-14-6(13)2-3-15-5-4-11-12-8(10)7(5)9/h4H,2-3H2,1H3 |
InChI Key |
PYLDXBBLJHCTFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



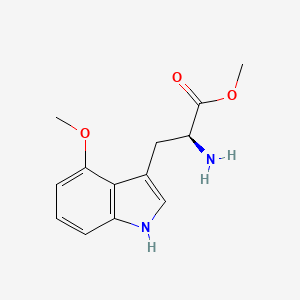

![1-[2-(Diphenylmethoxy)ethyl]aziridine](/img/structure/B11864322.png)

